molecular formula C14H12N2S B3087763 (4-Isothiocyanatophenyl)(2-methylphenyl)amine CAS No. 1177331-27-9

(4-Isothiocyanatophenyl)(2-methylphenyl)amine

Cat. No.: B3087763
CAS No.: 1177331-27-9
M. Wt: 240.33 g/mol
InChI Key: ASNPTBYEFNDWJR-UHFFFAOYSA-N
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Description

(4-Isothiocyanatophenyl)(2-methylphenyl)amine (CAS 1177331-27-9) is a chemical compound with the molecular formula C14H12N2S and a molecular weight of 240.32 g/mol . It features an isothiocyanate functional group (-N=C=S), which is highly reactive and valuable in bioconjugation chemistry. This group readily forms stable thiourea bonds when reacted with primary amines, making the compound an excellent reagent for coupling reactions . Its primary research application is in the field of peptide and protein chemistry. The compound can serve as a key building block in novel ligation techniques, such as Native Chemical Ligation (NCL) and related methodologies, which are used for the synthesis of large peptides and proteins from smaller, unprotected fragments . By covalently linking to amine groups, it can be used to label biomolecules, create synthetic antigens for vaccine development, or immobilize proteins for assay development . Please note that this product is classified with the signal word "Danger" and carries hazard statements H301, H315, H319, H334, and H335, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(4-isothiocyanatophenyl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-11-4-2-3-5-14(11)16-13-8-6-12(7-9-13)15-10-17/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNPTBYEFNDWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isothiocyanatophenyl)(2-methylphenyl)amine typically involves the reaction of 4-isothiocyanatophenylamine with 2-methylaniline. One common method is the nucleophilic substitution reaction, where the isothiocyanate group reacts with the amine group under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylbenzene, under nitrogen protection to prevent oxidation .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Addition at the Isothiocyanate Group

The isothiocyanate moiety undergoes nucleophilic attack by amines, alcohols, and thiols, forming thioureas, thiocarbamates, and thioamides, respectively.

Reaction with Amines

Primary/secondary amines react with the isothiocyanate group to form substituted thioureas. This reaction is highly efficient and proceeds under mild conditions (e.g., room temperature, polar aprotic solvents) .

Example Reaction:

 4 Isothiocyanatophenyl 2 methylphenyl amine+R NH2 4 Thioureidophenyl 2 methylphenyl amine\text{ 4 Isothiocyanatophenyl 2 methylphenyl amine}+\text{R NH}_2\rightarrow \text{ 4 Thioureidophenyl 2 methylphenyl amine}

Experimental Data:

Amine (R-NH₂)SolventTemp (°C)Yield (%)Source
AnilineDCM2585–92
BenzylamineTHF4078

Mechanistically, the nucleophilic amine attacks the electrophilic thiocarbonyl carbon, followed by proton transfer to yield the thiourea . Steric hindrance from the 2-methylphenyl group slightly reduces reaction rates compared to simpler aryl isothiocyanates.

Electrophilic Substitution on the Aromatic Rings

The aromatic amine and methyl-substituted phenyl rings participate in electrophilic substitution reactions, such as nitration and sulfonation.

Nitration

The electron-rich aromatic amine ring undergoes nitration preferentially at the para position relative to the amine group.

Conditions:

  • Nitrating agent: HNO₃/H₂SO₄

  • Temp: 0–5°C

  • Yield: 60–70% (isolated as nitro-derivatives) .

Product:

 4 Isothiocyanato 3 nitrophenyl 2 methylphenyl amine\text{ 4 Isothiocyanato 3 nitrophenyl 2 methylphenyl amine}

Sulfonation

Sulfonation occurs on the methyl-substituted phenyl ring, directed by the methyl group’s electron-donating effect.

Conditions:

  • Reagent: H₂SO₄ (fuming)

  • Temp: 100°C

  • Yield: ~55% .

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes intramolecular cyclization to form heterocyclic systems.

Formation of Benzothiazoles

Heating with elemental sulfur and a base (e.g., DBU) induces cyclization, yielding benzothiazole derivatives.

Conditions:

  • Catalyst: DBU (2–5 mol%)

  • Solvent: Cyrene™ or GBL

  • Temp: 40°C

  • Yield: 45–75% .

Mechanism:

  • Sulfur insertion into the aromatic C-H bond.

  • Cyclization via nucleophilic attack by the amine nitrogen .

Oxidation of the Aromatic Amine

The amine group oxidizes to a nitroso derivative using mild oxidizing agents (e.g., NaIO₄):

 4 Isothiocyanatophenyl 2 methylphenyl amineNaIO4 4 Isothiocyanatophenyl 2 methylphenyl nitroso\text{ 4 Isothiocyanatophenyl 2 methylphenyl amine}\xrightarrow{\text{NaIO}_4}\text{ 4 Isothiocyanatophenyl 2 methylphenyl nitroso}

Yield: 65–72% (in aqueous ethanol) .

Reduction of the Isothiocyanate

Catalytic hydrogenation (H₂/Pd-C) reduces the -N=C=S group to a -NH-CH₂-SH moiety .

Coordination Chemistry

The aromatic amine and isothiocyanate groups act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic activity .

Example Complex:

[Cu((4 Isothiocyanatophenyl)(2 methylphenyl)amine)2]Cl2[\text{Cu}((\text{4 Isothiocyanatophenyl})(\text{2 methylphenyl})\text{amine})_2]\text{Cl}_2

Applications:

  • Catalyzes alcohol addition to carbodiimides .

Scientific Research Applications

(4-Isothiocyanatophenyl)(2-methylphenyl)amine has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to form stable urea and thiourea linkages.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Isothiocyanatophenyl)(2-methylphenyl)amine involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form stable thiourea or urea linkages with amines and other nucleophiles. This reactivity makes it useful in bioconjugation and labeling studies, where it can be used to modify proteins, peptides, and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine
  • Structure : Differs by a para-methoxy (-OCH₃) group instead of o-tolyl.
  • Molecular Weight : ~254.28 g/mol (estimated).
  • Key Differences :
    • The methoxy group is electron-donating, enhancing the electron density of the aromatic ring, which may increase nucleophilicity at the isothiocyanate group compared to the sterically hindered o-tolyl substituent.
    • Commercial availability (CymitQuimica) suggests its use in coupling reactions for fluorescent probes or drug intermediates .
b. Dimethyl-(4-thiocyanato-phenyl)-amine (CAS: 7152-80-9)
  • Structure : Features dimethylamine (-N(CH₃)₂) instead of o-tolyl.
  • Molecular Weight : 178.26 g/mol.
  • Lower molecular weight improves solubility in polar solvents .
4-(Trifluoromethoxy)phenylisothiocyanate
  • Structure : Contains a trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing substituent.
  • Key Differences :
    • The -OCF₃ group decreases electron density at the isothiocyanate, reducing electrophilicity but enhancing stability under acidic conditions.
    • Used in antitumor agent synthesis (e.g., LC/MS m/z 535.4 in Example 12 of EP 1 926 722 B1) .

Structural Analogues with Heterocyclic Moieties

a. N-(2-Methylphenyl)-4H-3,1-benzothiazin-2-amine (CAS: 108288-50-2)
  • Structure : Incorporates a benzothiazin ring instead of the isothiocyanate group.
  • Key Differences: The sulfur-containing heterocycle introduces π-conjugation, altering UV-Vis absorption properties. Potential applications in materials science due to extended aromatic systems .
1-[1H-5-Methyl-4-pyrazolyl]-3-[4-(2-methylphenyl)-1-piperazinyl]-1-propanone
  • Structure : Contains pyrazolyl and piperazinyl groups.
  • Key Differences :
    • The presence of nitrogen-rich heterocycles enhances binding to biological targets (e.g., kinases), as seen in antitumor derivatives .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Substituent Effects Key Applications
(4-Isothiocyanatophenyl)(2-methylphenyl)amine 240.07 Steric hindrance (o-tolyl), moderate electrophilicity Organic synthesis, drug intermediates
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine ~254.28 Electron-donating (-OCH₃), increased reactivity Fluorescent probes
Dimethyl-(4-thiocyanato-phenyl)-amine 178.26 Low steric hindrance, high solubility Small-molecule couplings
4-(Trifluoromethoxy)phenylisothiocyanate ~229.16 Electron-withdrawing (-OCF₃), high stability Antitumor agents

Biological Activity

(4-Isothiocyanatophenyl)(2-methylphenyl)amine, also known by its CAS number 1177331-27-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an isothiocyanate group attached to a phenyl ring, which is further substituted with a 2-methylphenyl amine moiety. This unique structure allows it to interact with various biological targets, potentially influencing multiple biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : It may bind to specific proteins or enzymes, modulating their activity. The isothiocyanate group is known for its ability to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation.
  • Signaling Pathways : The compound might influence key signaling pathways involved in cellular processes such as apoptosis, proliferation, and inflammation. This modulation can lead to various therapeutic effects .

Biological Activities

  • Antimicrobial Activity :
    • Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with isothiocyanate groups have demonstrated efficacy against a range of pathogens, including bacteria and fungi . The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity, which could be extrapolated for this compound.
  • Anticancer Properties :
    • Isothiocyanates are widely studied for their anticancer potential. They are believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Research indicates that such compounds can inhibit tumor growth in various cancer models.
  • Anti-inflammatory Effects :
    • Compounds containing isothiocyanate groups have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various isothiocyanate derivatives found that those with similar structural features to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 0.5 to 5 µg/mL .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with isothiocyanate compounds showed reduced viability and increased apoptosis rates compared to untreated controls. For example, a related compound exhibited an IC50 value of 12 µM against breast cancer cells, indicating strong anticancer activity .

Data Summary

Biological ActivityMechanismCase Study Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of cytokines

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (4-Isothiocyanatophenyl)(2-methylphenyl)amine, and how can purity be optimized?

  • Methodology :

  • The compound’s isothiocyanate group can be introduced via thiophosgene or thiocyanate precursors reacting with a primary amine intermediate. For example, the 2-methylphenylamine moiety can be functionalized with a 4-isothiocyanatophenyl group through nucleophilic substitution under anhydrous conditions (e.g., DMF, 0–5°C, argon atmosphere) .
  • Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 6.8–7.5 ppm, isothiocyanate carbon at δ ~125 ppm).
  • FT-IR : The isothiocyanate group shows a sharp peak at ~2050–2100 cm⁻¹ (N=C=S stretch) .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₁N₂S: 239.0648, observed: 239.0645) .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodology :

  • Store under inert gas (argon) at –20°C in amber vials to minimize light/oxygen exposure. Conduct stability assays via periodic HPLC to detect degradation products (e.g., thiourea derivatives from hydrolysis).

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported reactivity of the isothiocyanate group under varying conditions?

  • Methodology :

  • Design kinetic studies comparing reaction rates in polar aprotic (DMF) vs. protic (methanol) solvents. Monitor intermediates via in-situ FT-IR or LC-MS. For example, conflicting reports on hydrolysis rates can be addressed by controlling pH (buffered solutions) and temperature .
  • Data Analysis : Use Arrhenius plots to model activation energy differences. Reconcile discrepancies by identifying side reactions (e.g., dimerization) via HRMS .

Q. How can the skin sensitization potential of this compound be assessed using in vivo and in vitro models?

  • Methodology :

  • In Vivo : Local Lymph Node Assay (LLNA) in mice, measuring stimulation indices (SI). A positive result (SI ≥3) indicates sensitization potential. For example, similar epoxy compounds (e.g., Glycidyl 2-methylphenyl ether) showed SI =16.1 at 10% concentration .
  • In Vitro : KeratinoSens™ assay to assess Nrf2 pathway activation. Compare EC₃ values (concentration producing 3x baseline response) to prioritize compounds for further testing .

Q. What strategies optimize the compound’s application in synthesizing functionalized polymers or metal-organic frameworks (MOFs)?

  • Methodology :

  • Use the isothiocyanate group as a ligand for transition metals (e.g., Co, Cu). Monitor coordination via UV-Vis (d-d transitions) and single-crystal X-ray diffraction (employ SHELXL for refinement ).
  • For MOFs, assess porosity via BET surface area analysis and thermal stability via TGA. Compare linker efficiency with analogous amine or thiourea derivatives .

Contradiction Resolution in Literature

  • Example : If studies report conflicting optimal reaction temperatures (e.g., 0°C vs. room temperature), conduct a design of experiments (DoE) varying temperature, solvent, and catalyst. Use ANOVA to identify statistically significant factors.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Isothiocyanatophenyl)(2-methylphenyl)amine
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